molecular formula C26H24N2O3S B11985784 2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate

2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate

Katalognummer: B11985784
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: LLKIWLMMKVRGMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to form the thiazole ring. The final step involves esterification with benzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate can undergo various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoate esters.

Wissenschaftliche Forschungsanwendungen

2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxy and imine groups can also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methoxyphenyl thiazole derivatives: Similar in structure but may have different substituents on the thiazole ring.

    Phenylthiazole esters: Differ in the ester group attached to the thiazole ring.

Uniqueness

2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and potential for hydrogen bonding, while the benzoate ester provides a site for further chemical modification.

Eigenschaften

Molekularformel

C26H24N2O3S

Molekulargewicht

444.5 g/mol

IUPAC-Name

2-[4-(4-methoxyphenyl)-5-methyl-2-phenylimino-1,3-thiazol-3-yl]ethyl benzoate

InChI

InChI=1S/C26H24N2O3S/c1-19-24(20-13-15-23(30-2)16-14-20)28(26(32-19)27-22-11-7-4-8-12-22)17-18-31-25(29)21-9-5-3-6-10-21/h3-16H,17-18H2,1-2H3

InChI-Schlüssel

LLKIWLMMKVRGMM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C(=NC2=CC=CC=C2)S1)CCOC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.